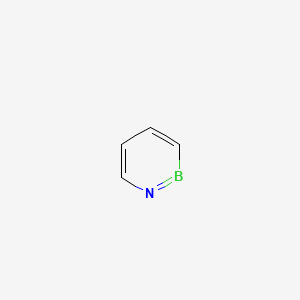

1,2-Azaborine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C4H4BN |

|---|---|

Molecular Weight |

76.89 g/mol |

IUPAC Name |

azaborinine |

InChI |

InChI=1S/C4H4BN/c1-2-4-6-5-3-1/h1-4H |

InChI Key |

KCQLSIKUOYWBAO-UHFFFAOYSA-N |

Canonical SMILES |

B1=NC=CC=C1 |

Synonyms |

1,2-azaborine 1,2-dihydro-1,2-azaborine |

Origin of Product |

United States |

Foundational & Exploratory

The Synthesis of 1,2-Azaborines: A Historical and Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The journey of 1,2-azaborine synthesis is a compelling narrative of chemical ingenuity, spanning from early, high-temperature methodologies to the sophisticated, mild, and modular techniques of the modern era. This guide provides an in-depth exploration of the key milestones, experimental protocols, and quantitative data that define the history of this unique heterocyclic scaffold, a promising benzene isostere in medicinal chemistry and materials science.

Early Explorations: The Dawn of this compound Chemistry

The story of monocyclic 1,2-azaborines begins in the early 1960s with the pioneering work of Dewar and White. These initial syntheses, while groundbreaking, often required harsh reaction conditions and offered limited scope.

In 1962, Dewar and Marr reported the first synthesis of a monocyclic azaborine.[1] Their approach involved the reduction of a nitrothiophene derivative followed by condensation and subsequent desulfurization with Raney nickel at high temperatures.[2] Shortly after, in 1963, White reported a synthesis of a less substituted this compound via the dehydrogenation of a saturated precursor using a palladium catalyst.[1] These early methods, while foundational, were hampered by their reliance on extreme temperatures and the limited availability of starting materials.[2]

The Ring-Closing Metathesis Revolution: A Paradigm Shift

The turn of the 21st century marked a significant turning point in this compound synthesis with the introduction of ring-closing metathesis (RCM) by Ashe and coworkers in 2000.[1] This milder and more efficient approach sparked renewed interest in the field.[2] The Ashe group developed a protocol involving the ring-closing metathesis of allyl aminoboranes using Grubbs' catalyst, followed by an oxidation step to yield the aromatic this compound.[1][2] This methodology provided a reliable route to a variety of this compound derivatives in high yields.[1]

Building upon this work, the Liu group extended the RCM strategy to synthesize 1,2-azaborines with various substituents at the boron atom.[2] They developed a one-pot, two-step sequence of RCM followed by oxidation, which improved the isolated yield compared to methods requiring the isolation of the intermediate.[3]

Modern Modular Approaches: Expanding the Chemical Space

More recently, a focus on modularity and efficiency has led to the development of novel synthetic strategies that allow for the construction of multi-substituted 1,2-azaborines from simple, readily available starting materials. A significant advancement in this area is the use of a ring-opening/6π-electrocyclization cascade. This method, which can be performed as a one-pot reaction, involves the reaction of cyclopropyl imines or ketones with dibromoboranes.[4][5][6][7] This approach is highly versatile, scalable, and tolerates a wide range of functional groups, opening up new avenues for the synthesis of diverse this compound libraries for applications in drug discovery and materials science.[4][5][6][7]

Key Synthetic Strategies: A Visual Overview

The evolution of this compound synthesis can be visualized through the progression of its core synthetic strategies.

Caption: Evolution of this compound Synthetic Strategies.

Quantitative Data Summary

The following tables summarize key quantitative data for representative this compound synthesis methods, allowing for a direct comparison of their efficiencies and conditions.

| Method | Starting Materials | Key Reagents | Temperature (°C) | Yield (%) | Reference |

| Dewar & Marr (1962) | Nitrothiophene derivative, Phenyl dichloroborane | Sn, HCl, Raney Nickel | High (not specified) | Not specified | [1] |

| White (1963) | Saturated BN-heterocycle | Palladium catalyst | High (not specified) | Not specified | [1] |

| Ashe RCM (2000) | Allyltributyltin, BCl₃, Allylethylamine | Grubbs' Catalyst, DDQ | 35 | 86 | [1][2] |

| Liu RCM/Oxidation | N-allyl-N-TBS-B-allyl chloride adduct | Grubbs' Catalyst, Pd/C | RT to 100 | 52 (over two steps) | [3] |

| Modular Ring-Opening | Cyclopropyl imine, Dibromoborane | ZnBr₂, DBU | 60-80 | up to 84 | [4][5] |

| Compound | Synthesis Method | ¹H NMR (δ, ppm) | ¹¹B NMR (δ, ppm) | Reference |

| N-TBS-B-Cl-1,2-azaborine | RCM/Oxidation | Not specified in detail | ~30-40 (broad) | [3] |

| N-H-B-ethyl-1,2-azaborine | Functionalization | Not specified in detail | Not specified in detail | [3] |

| 1,2,6-trisubstituted 1,2-azaborines | Modular Ring-Opening | Aromatic region (7-8) | ~30-35 | [5][8] |

| Parent this compound | Deprotection | 5.8-7.7 | 33.2 (d, J = 109 Hz) | [2][8] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of 1,2-azaborines.

Protocol 1: Synthesis of N-TBS-B-Cl-1,2-azaborine via Ring-Closing Metathesis and Oxidation (Liu Group Methodology)[3]

Step 1: Preparation of N-allyl-N-TBS-B-allyl chloride adduct

-

In a nitrogen-filled glove box, add triallylborane (6.70 g, 50.0 mmol) to an oven-dried 1 L round-bottom flask equipped with a stir bar.

-

Add 250 mL of dichloromethane and seal the flask with a rubber septum.

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of N-(tert-butyldimethylsilyl)allylamine (8.57 g, 50.0 mmol) in 50 mL of dichloromethane via a syringe pump over 1 hour.

-

Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

-

Monitor the reaction by ¹¹B NMR until the starting material peak disappears and the product peak appears.

-

Cool the reaction to -30 °C and add HCl solution (2.0 M in Et₂O, 25.0 mmol) dropwise.

-

Stir for 1 hour while allowing the mixture to warm to room temperature.

-

Remove the solvent under reduced pressure to obtain the crude product.

Step 2: One-pot Ring-Closing Metathesis and Oxidation

-

In a glove box, dissolve the crude N-allyl-N-TBS-B-allyl chloride adduct (assuming 50.0 mmol) in 500 mL of toluene in an oven-dried 1 L round-bottom flask with a stir bar.

-

Add Grubbs' first-generation catalyst (2.06 g, 2.50 mmol).

-

Heat the reaction mixture at 80 °C for 16 hours.

-

Cool the reaction to room temperature and add palladium on carbon (10 wt% Pd, 3.5 g, 3.3 mmol).

-

Heat the mixture at 100 °C for 48 hours, monitoring the reaction by ¹¹B NMR.

-

Cool the reaction to room temperature and filter the mixture through a pad of Celite.

-

Wash the Celite pad with toluene.

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain N-TBS-B-Cl-1,2-azaborine as a colorless liquid.

Protocol 2: Modular Synthesis of a 1,2,6-Trisubstituted this compound (Dong and Liu Groups Methodology)[4][5]

-

In a nitrogen-filled glove box, charge an oven-dried 4-mL vial with the corresponding cyclopropyl imine (0.2 mmol, 1 equiv.) and ZnBr₂ (4.5 mg, 0.02 mmol, 10 mol%).

-

Add dry chlorobenzene (1 mL).

-

Add the dibromoborane (0.22 mmol, 1.1 equiv.).

-

Tightly seal the vial and stir the mixture on a preheated pie-block at 60-80 °C for 4 hours.

-

Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (90 μL, 0.6 mmol, 3 equiv.).

-

Continue stirring at the same temperature for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and pass it through a short plug of silica gel.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 1,2,6-trisubstituted this compound.

Signaling Pathways and Experimental Workflows

The synthesis of 1,2-azaborines can be depicted as a series of interconnected chemical transformations.

Caption: Workflow for Ring-Closing Metathesis based this compound Synthesis.

Caption: Pathway for the Modular Synthesis of 1,2-Azaborines.

References

- 1. N-Functionalization of 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]

- 4. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

The Discovery and Synthesis of Monocyclic 1,2-Azaborines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Monocyclic 1,2-azaborines, aromatic six-membered heterocycles in which a carbon-carbon double bond is replaced by an isoelectronic boron-nitrogen single bond, have emerged as a fascinating class of benzene isosteres. Their unique electronic and structural properties have garnered significant interest, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of the discovery and evolution of synthetic methodologies for monocyclic 1,2-azaborines, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in their practical application.

Introduction: The Dawn of Boron-Nitrogen Heterocycles

The theoretical concept of replacing a C=C unit with a B-N unit in aromatic systems dates back to the mid-20th century. However, it was the pioneering work of M. J. S. Dewar and colleagues in the late 1950s and early 1960s that laid the experimental foundation for this field.[1] The first synthesis of a monocyclic 1,2-azaborine derivative was reported by Dewar and Marr in 1962, a landmark achievement that opened the door to a new class of aromatic compounds.[2] These early methods, often requiring harsh reaction conditions, have been refined and largely superseded by more efficient and versatile strategies, sparking a renaissance in azaborine chemistry in the 21st century.[1]

This guide will detail the key synthetic milestones in the development of monocyclic 1,2-azaborines, from the early foundational work to the state-of-the-art modular approaches that allow for the synthesis of diverse and highly functionalized derivatives.

Key Synthetic Strategies for Monocyclic 1,2-Azaborines

The synthesis of monocyclic 1,2-azaborines has evolved significantly over the past six decades. The following sections provide a detailed overview of the seminal synthetic methods, including experimental protocols and representative data.

The Pioneering Dewar Synthesis (1962)

The first synthesis of a monocyclic this compound by Dewar and Marr utilized a desulfurization strategy starting from a borazarothiophene derivative. This method, while groundbreaking, was limited in scope and required forcing conditions.

Experimental Protocol: Synthesis of 2,3-diphenyl-6-(2-carbomethoxy-ethyl)-2,1-azaborine

-

Step 1: Reduction and Condensation. Methyl 2-styryl-3-nitrothiophene-5-carboxylate is reduced using tin and hydrochloric acid. The resulting product is then condensed with phenyl dichlorobornite to yield 2-carbomethoxy-5,6-diphenyl-5,4-borazarothiophene.[2]

-

Step 2: Desulfurization. The 5,4-borazarothiophene derivative is treated with Raney nickel to effect desulfurization, yielding the desired monocyclic this compound.[2]

The Ashe Ring-Closing Metathesis (RCM) Approach (2000)

A major breakthrough in the synthesis of monocyclic 1,2-azaborines was achieved by Ashe and coworkers in 2000. They developed a mild and efficient route based on the ring-closing metathesis (RCM) of allyl aminoboranes using a Grubbs catalyst.[3] This strategy significantly broadened the accessibility and functionalization potential of the this compound core.

Experimental Protocol: Synthesis of 1-ethyl-2-phenyl-1,2-dihydro-1,2-azaborine via RCM

-

Step 1: Synthesis of the Diallyl Aminoborane Precursor. Allyltributyltin is reacted with boron trichloride to generate allylboron dichloride in situ. This is followed by condensation with an appropriate diallylamine (e.g., N-ethyldiallylamine) to produce the bisallyl aminoborane precursor.

-

Step 2: Ring-Closing Metathesis. The diallyl aminoborane is treated with a Grubbs catalyst (e.g., first-generation Grubbs catalyst) to induce ring-closing metathesis, forming the corresponding 1,2,3,6-tetrahydro-1,2-azaborine.

-

Step 3: Aromatization. The resulting dihydro-1,2-azaborine is aromatized via oxidation, often using a palladium catalyst (e.g., palladium on carbon), to yield the final this compound product.

A generalized workflow for the Ashe RCM synthesis is depicted below:

Caption: Ashe's Ring-Closing Metathesis (RCM) strategy for this compound synthesis.

Synthesis of the Parent 1,2-Dihydro-1,2-azaborine (Liu, 2009)

The isolation of the parent, unsubstituted 1,2-dihydro-1,2-azaborine by Liu and coworkers in 2009 was another pivotal moment in the field. This achievement provided a fundamental building block for further derivatization and physical studies. Their approach utilized a protecting group strategy coupled with the RCM methodology.

Experimental Protocol: Synthesis of 1,2-Dihydro-1,2-azaborine

-

Step 1: Precursor Synthesis. Triallylborane is used as a more atom-economical and environmentally friendly starting material compared to allyltin reagents. It is reacted with N-allyl-N-(tert-butyldimethylsilyl)amine (N-allyl-N-TBS-amine) to form the necessary precursor for RCM.

-

Step 2: Ring-Closing Metathesis and Oxidation. A one-pot, two-step sequence involving RCM followed by oxidation with palladium on carbon (Pd/C) is employed to form N-TBS-B-Cl-1,2-azaborine.[4]

-

Step 3: Reduction and Deprotection. The B-Cl bond is reduced to a B-H bond using a hydride source (e.g., superhydride). Subsequent removal of the TBS protecting group from the nitrogen atom affords the parent 1,2-dihydro-1,2-azaborine.

Modular Synthesis via Ring-Opening BN-Isostere Benzannulation (Lyu, Dong, et al., 2024)

Recently, a highly modular and efficient synthesis of multi-substituted 1,2-azaborines from readily available cyclopropyl imines/ketones and dibromoboranes has been developed.[5] This redox-neutral method operates under relatively mild conditions and exhibits a broad substrate scope, making it a powerful tool for generating diverse this compound libraries.

Experimental Protocol: General Procedure for Monocyclic this compound Synthesis from Imine

-

In a nitrogen-filled glovebox, an oven-dried 4-mL vial is charged with the imine (0.2 mmol, 1 equiv.) and ZnBr₂ (4.5 mg, 0.02 mmol, 10 mol%).

-

Dry chlorobenzene (1 mL) is added, followed by the dibromoborane (0.22 mmol, 1.1 equiv.).

-

The vial is tightly sealed and stirred on a preheated plate at 60 °C or 80 °C for 4 hours.

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (90 μL, 0.6 mmol, 3 equiv.) is then added, and the reaction mixture is stirred at the same temperature for 24 hours.

-

After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, washed with ethyl acetate, and concentrated in vacuo.

-

The crude product is purified by flash column chromatography to afford the this compound.[5]

The logical flow of this modular synthesis is illustrated in the following diagram:

Caption: Modular synthesis of 1,2-azaborines via a ring-opening/benzannulation cascade.

Quantitative Data on this compound Synthesis

The following tables summarize representative quantitative data for the modular synthesis of 1,2-azaborines, highlighting the method's versatility.

Table 1: Substrate Scope and Yields for the Modular Synthesis of 1,2,6-Trisubstituted 1,2-Azaborines

| Entry | R¹ (on Imine) | R² (on Borane) | R³ (on Imine N) | Product | Yield (%) |

| 1 | Phenyl | o-Tolyl | Phenyl | 3a | 84 |

| 2 | 4-MeO-Ph | o-Tolyl | Phenyl | 3b | 82 |

| 3 | 4-CF₃-Ph | o-Tolyl | Phenyl | 3c | 75 |

| 4 | Phenyl | Mesityl | Phenyl | 3d | 88 |

| 5 | Phenyl | o-Tolyl | 4-F-Ph | 3e | 80 |

| 6 | Phenyl | o-Tolyl | 4-Cl-Ph | 3f | 78 |

Data adapted from Lyu et al., Nat. Chem. 2024, 16, 269–276.[5]

Table 2: Representative Spectroscopic Data for a 1,2,6-Trisubstituted this compound (Product 3a)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR (CDCl₃) | 7.6-7.1 (m, aromatic protons) |

| ¹³C NMR (CDCl₃) | 145-125 (aromatic carbons) |

| ¹¹B NMR (CDCl₃) | ~30 |

Note: Specific peak assignments and coupling constants can be found in the supporting information of the cited publication.

Applications in Drug Development and Materials Science

The ability to synthetically access a wide range of monocyclic 1,2-azaborines has paved the way for their exploration in various applications. In medicinal chemistry, 1,2-azaborines are being investigated as bioisosteres of phenyl rings in drug candidates. This substitution can lead to improved physicochemical properties, such as enhanced aqueous solubility, and can introduce new interactions with biological targets. For instance, this compound-containing analogues of known kinase inhibitors have demonstrated improved biological activity and oral bioavailability.[6][7]

In materials science, the unique electronic properties of 1,2-azaborines make them attractive building blocks for novel organic electronic materials, including fluorescent dyes and materials for organic light-emitting diodes (OLEDs).

Conclusion

The journey of monocyclic 1,2-azaborines, from their initial theoretical conception and challenging early syntheses to the development of modern, highly efficient modular methods, showcases a remarkable evolution in synthetic chemistry. The accessibility of these unique aromatic heterocycles now allows researchers across various disciplines to explore their full potential. The detailed protocols and data presented in this guide are intended to facilitate the adoption of these synthetic strategies and spur further innovation in the exciting field of boron-nitrogen chemistry.

References

- 1. The State of the Art in Azaborine Chemistry: New Synthetic Methods and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. Photoisomerization of 1,2-Dihydro-1,2-Azaborine – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. d-nb.info [d-nb.info]

electronic structure analysis of 1,2-azaborine

An In-depth Technical Guide to the Electronic Structure of 1,2-Azaborine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the electronic structure of this compound, a boron-nitrogen containing heteroaromatic compound isoelectronic and isostructural with benzene. Understanding the unique electronic properties of this compound is crucial for its application in biomedical research and materials science, where it serves as a versatile benzene isostere.[1] This document summarizes key quantitative data, details experimental and computational methodologies, and presents visual diagrams to elucidate the core concepts of its electronic architecture.

Introduction

1,2-Azaborines are six-membered aromatic heterocycles in which a C=C bond of benzene is replaced by a B–N bond.[2] This substitution leads to significant changes in the electronic landscape of the aromatic ring, creating a molecule with distinct reactivity and photophysical properties.[1] While isoelectronic with benzene, the difference in electronegativity between boron and nitrogen introduces polarity and lifts the degeneracy of molecular orbitals, resulting in a unique electronic signature.[3] This guide delves into the intricacies of this electronic structure, providing a foundational understanding for researchers exploring the potential of this compound in various applications.

Comparative Electronic Properties

The electronic properties of 1,2-dihydro-1,2-azaborine and its derivatives have been extensively studied and compared to their carbonaceous analogs like benzene and toluene. A combination of UV-photoelectron spectroscopy (UV-PES) and density functional theory (DFT) calculations has provided deep insights into their molecular orbitals and energy levels.[1][3]

Table 1: Ionization Energies and Molecular Properties

| Compound | First Ionization Energy (eV) | λmax (nm) | Dipole Moment (Debye) |

| Benzene | 9.25 | 255 | 0 |

| Toluene | 8.83 | 262 | 0.349 |

| 1,2-Dihydro-1,2-azaborine (1) | 8.6 | 269 | 2.154 |

| N-Me-1,2-BN-toluene (2) | 8.45 | 278 | 2.209 |

| N-Me-1,3-BN-toluene (3) | 8.0 | 297 | 4.577 |

| Data sourced from a combined UV-PES and computational study.[3] |

Molecular Orbital Analysis

The replacement of two adjacent carbon atoms in benzene with nitrogen and boron in 1,2-dihydro-1,2-azaborine leads to a significant alteration of its electronic structure.[3] The degeneracy of the highest occupied molecular orbitals (HOMO) and HOMO-1 in benzene is lifted in this compound.[3]

Table 2: Experimental Ionization Energies of 1,2-Dihydro-1,2-azaborine

| Molecular Orbital | Ionization Energy (eV) | Description |

| HOMO | 8.6 | π orbital with A" symmetry (πCBN - πC=C), comparable to benzene's π1 HOMO.[3] |

| HOMO-1 | 10.3 | Features the nitrogen lone pair and π-bonding interactions between C3-C4-C5 atoms, with A" symmetry (πC=C - nNπ), correlating with benzene's π2.[3] |

| HOMO-2 | 11.1 | σ-symmetry orbital.[3] |

| HOMO-3 | 12.0 | σ-symmetry orbital.[3] |

| HOMO-4 | 12.7 | Corresponds to the π bonding interaction between all carbons in benzene (π3).[3] |

The lifting of degeneracy results in a 0.65 eV destabilization of the HOMO and a 1.05 eV stabilization of the HOMO-1 in 1,2-dihydro-1,2-azaborine compared to benzene's degenerate HOMO level at -9.25 eV.[3]

Aromaticity and Stability

While this compound is considered aromatic, its degree of aromaticity is less than that of benzene but greater than that of borazine.[4][5] This has been confirmed by various theoretical calculations, including Nucleus-Independent Chemical Shift (NICS), para-delocalization index (PDI), and the harmonic oscillator model of aromaticity (HOMA).[5]

In terms of stability among its isomers, theoretical studies indicate the following trend: this compound >> 1,4-azaborine > 1,3-azaborine.[1] The superior stability of the 1,2-isomer is attributed to its sigma bond network, which features two C=C double bonds and a B=N double bond.[1]

Experimental and Computational Methodologies

Synthesis of 1,2-Dihydro-1,2-azaborines

A common synthetic route to 1,2-dihydro-1,2-azaborines involves a ring-closing metathesis of allyl aminoboranes using Grubbs catalyst.[1] The synthesis typically starts with allyltributyltin, followed by the introduction of a boron moiety via reaction with boron trichloride.[1]

UV-Photoelectron Spectroscopy (UV-PES)

UV-PES is an experimental technique used to determine the energies of occupied molecular orbitals.[3] Gas-phase He I photoelectron spectra of this compound derivatives are recorded and assessed by comparing them with computational results.[3] This combined approach provides a comprehensive electronic structure analysis.[3]

Computational Details

Density Functional Theory (DFT) is a primary computational tool for investigating the electronic structure of 1,2-azaborines. Calculations are often performed to determine molecular geometries, orbital energies, and other electronic properties. A common level of theory used is B3LYP with a 6-31+G(d,p) basis set for geometry optimizations and a larger 6-311+G(3d,2p) basis set for energy calculations.[6]

Electronic Structure and Reactivity

The distinct electronic structure of this compound directly influences its chemical reactivity. For instance, electrophilic aromatic substitution reactions are generally more favorable for 1,2-azaborines than for the corresponding benzene derivatives.[6][7] The different electronic environments of the carbon atoms in the ring (C3, C4, C5, and C6) lead to regioselectivity in their reactions.[8][9]

Computational studies have shown that the preference for substitution at the C3- versus the C5-position decreases as the electrophilicity of the attacking group decreases.[6][7]

Logical Relationship of Analytical Techniques

The comprehensive understanding of this compound's electronic structure is achieved through a synergistic combination of synthetic, experimental, and computational methods.

Conclusion

The electronic structure of this compound is a fascinating area of study with significant implications for the design of novel molecules in drug discovery and materials science. Its unique properties, stemming from the isoelectronic replacement of a C=C unit with a B-N unit in an aromatic ring, offer a rich platform for chemical innovation. This guide has provided a detailed overview of its electronic characteristics, the methodologies used to study them, and the relationship between its electronic structure and reactivity. Further research into this remarkable heterocycle is poised to unlock even greater potential in a variety of scientific fields.

References

- 1. Azaborine - Wikipedia [en.wikipedia.org]

- 2. This compound Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound’s Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound's Distinct Electronic Structure Unlocks Two New Regioisomeric Building Blocks via Resolution Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Aromaticity of 1,2-Dihydro-1,2-azaborine: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the aromaticity of 1,2-dihydro-1,2-azaborine, a heterocyclic analogue of benzene. As an isostere of benzene where a carbon-carbon double bond is replaced by a boron-nitrogen single bond, 1,2-dihydro-1,2-azaborine exhibits unique electronic and structural properties. This document details the theoretical and experimental evidence for its aromatic character, which is found to be intermediate between that of benzene and the inorganic analogue, borazine.[1][2][3] Key quantitative metrics of aromaticity, including Nucleus-Independent Chemical Shift (NICS) and magnetic susceptibility anisotropy, are presented and compared. Furthermore, this guide outlines the seminal synthetic protocol for the parent 1,2-dihydro-1,2-azaborine and the computational methodologies employed in its characterization. This information is of critical value for researchers in medicinal chemistry and materials science exploring the applications of this novel pharmacophore and functional motif.[4][5]

Introduction to 1,2-Dihydro-1,2-azaborine

The replacement of a C=C unit in an aromatic system with an isoelectronic B-N unit is a powerful strategy for modulating the physicochemical properties of organic molecules without significantly altering their structure.[4] 1,2-Dihydro-1,2-azaborine is the archetypal example of this BN/CC isosterism applied to benzene.[4] First successfully synthesized in its parent form in 2008, this compound has garnered significant interest due to its unique blend of organic and inorganic characteristics.[3][4]

Structurally, 1,2-dihydro-1,2-azaborine is a six-membered ring composed of four carbon atoms, one boron atom, and one nitrogen atom, with the B and N atoms adjacent to each other.[3] The introduction of the polar B-N bond leads to a significant rearrangement of electron density compared to benzene, resulting in a more localized electronic structure.[1] Despite this, experimental and computational studies have confirmed that 1,2-dihydro-1,2-azaborine retains a substantial degree of aromatic character.[4][6] Its properties are consistently found to be intermediate between the highly aromatic benzene and the less aromatic borazine (B₃N₃H₆).[1][2] Understanding the nuances of its aromaticity is crucial for harnessing its potential in the development of novel pharmaceuticals and advanced materials.[4][5]

Quantitative Assessment of Aromaticity

The aromaticity of 1,2-dihydro-1,2-azaborine has been quantified using several computational methods, primarily focusing on magnetic criteria. These methods provide a numerical basis for comparing its aromatic character to related compounds.

Magnetic Criteria: NICS and Magnetic Susceptibility

Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic descriptor of aromaticity. It is calculated as the negative of the magnetic shielding at the center of a ring.[7] A large negative NICS value is indicative of a diatropic ring current and, consequently, aromatic character.[7] Conversely, values near zero suggest non-aromaticity, and positive values indicate anti-aromaticity.[7]

Another magnetic criterion is the anisotropy of the magnetic susceptibility (Δχ), which reflects the delocalization of π-electrons.[2] The data presented below confirms the intermediate aromatic nature of 1,2-dihydro-1,2-azaborine.

| Compound | NICS(1) (ppm) | Δχ (cgs-ppm) |

| Benzene | -10.1 | -59.5 |

| 1,2-Dihydro-1,2-azaborine | -4.9 | -47.5 |

| Borazine | -2.1 | -30.6 |

Table 1: Comparison of computed magnetic properties for benzene, 1,2-dihydro-1,2-azaborine, and borazine. Data sourced from computational studies at the CHF/6-31G* level of theory.[2]*

Experimental Protocols

Synthesis of Parent 1,2-Dihydro-1,2-azaborine

The first successful synthesis of the unsubstituted 1,2-dihydro-1,2-azaborine was reported by Liu and coworkers in 2009.[4] This multi-step synthesis was a significant breakthrough, making the parent heterocycle available for detailed study.[3][4]

Methodology:

-

Preparation of N-TBS Protected Precursor: The synthesis begins with the preparation of a versatile intermediate protected with a tert-butyldimethylsilyl (TBS) group on the nitrogen atom.[4]

-

Ring-Closing Metathesis (RCM): The protected intermediate undergoes a ring-closing metathesis reaction, a key step in forming the six-membered ring.[3][4]

-

Oxidation: The resulting ring is then oxidized to introduce the conjugated double bond system.[3][4] This step yields the N-TBS protected 1,2-azaborine.

-

B-H Bond Formation: The boron center is functionalized with a hydride using a superhydride reagent (LiBHEt₃) to provide the B-H, N-TBS this compound.[3][4]

-

Nitrogen Deprotection: The final step involves the removal of the TBS protecting group from the nitrogen atom. This step proved challenging due to the volatility of the final product.[4] A method involving complexation to a chromium carbonyl "piano stool" complex, followed by N-TBS bond cleavage and subsequent decomplexation, was employed to isolate the parent compound.[3][4]

Characterization

The structure and properties of 1,2-dihydro-1,2-azaborine have been confirmed through various spectroscopic methods:

-

NMR Spectroscopy: ¹H, ¹¹B, and ¹³C NMR spectroscopy data are consistent with the assigned structure.[4]

-

UV-visible Spectroscopy: The UV/vis spectrum shows an absorption maximum at 269 nm, which is close to that of benzene (255 nm), indicating significant aromatic character.[4]

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular formula.[4]

Computational Protocols

The theoretical investigation of 1,2-dihydro-1,2-azaborine's aromaticity has been conducted using various quantum chemical methods.

Methodology for NICS and Magnetic Property Calculations:

-

Level of Theory: Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Hartree-Fock (CHF), as well as Density Functional Theory (DFT), have been employed.[2][7][8]

-

Basis Sets: Pople-style basis sets, such as 6-31G**, and Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are commonly used for these calculations.[2][7]

-

NICS Calculation: The NICS values are typically calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the geometric center of the ring (NICS(0)) and 1 Å above the ring plane (NICS(1)).[7]

Factors Influencing Aromaticity

The aromatic character of the 1,2-dihydro-1,2-azaborine ring is not static and can be influenced by its chemical environment.

Cation-π Interactions

Studies have shown that cation-π interactions can modulate the aromaticity of the 1,2-dihydro-1,2-azaborine ring.[7] The binding of cations to the π-face of the ring can either increase or decrease its aromatic character, as measured by NICS values. For instance, interaction with Li⁺ and Be²⁺ has been shown to increase the aromaticity of the ring.[7] This effect is attributed to the electronic perturbations induced by the cation on the π-system.[7]

Caption: Logical flow from benzene to 1,2-dihydro-1,2-azaborine via BN/CC isosterism and its resulting properties.

Conclusion

1,2-Dihydro-1,2-azaborine is a fascinating hybrid of organic and inorganic chemistry, exhibiting a significant degree of aromaticity that is intermediate between benzene and borazine.[1][2] This has been robustly confirmed through a combination of spectroscopic characterization and computational analysis of magnetic properties like NICS and magnetic susceptibility anisotropy.[2][4] The development of a viable synthetic route has paved the way for deeper exploration of its chemistry and potential applications.[4] The unique electronic structure imparted by the polar B-N bond makes 1,2-dihydro-1,2-azaborine a promising scaffold for the design of novel pharmaceuticals with improved properties, such as enhanced aqueous solubility, and for the creation of new functional materials.[5] The principles and data outlined in this guide provide a solid foundation for professionals engaged in the research and development of this important class of heterocycles.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 1,2-Dihydro-1,2-azaborine - Wikipedia [en.wikipedia.org]

- 4. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Chemistry Profiling of Monocyclic 1,2-Azaborines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. studylib.net [studylib.net]

- 7. ias.ac.in [ias.ac.in]

- 8. Computational studies on the reactivity of substituted 1,2-dihydro-1,2-azaborines - PubMed [pubmed.ncbi.nlm.nih.gov]

BN/CC Isosterism in Aromatic Heterocycles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of a carbon-carbon (C=C) double bond with an isoelectronic boron-nitrogen (B-N) single bond, a concept known as BN/CC isosterism, has emerged as a powerful tool in medicinal chemistry and materials science. This substitution in aromatic heterocycles, while maintaining the overall molecular architecture, profoundly alters the electronic and physicochemical properties of the parent molecule. This technical guide provides a comprehensive overview of the core principles of BN/CC isosterism, detailing its impact on molecular properties, synthetic methodologies for creating BN-isosteres, and their applications in drug discovery. Particular emphasis is placed on the quantitative comparison of key properties and detailed experimental protocols for the synthesis of these novel heterocyclic systems.

Core Principles of BN/CC Isosterism

BN/CC isosterism involves the substitution of a C=C unit in an aromatic ring with a B-N unit. Boron, being electron-deficient, and nitrogen, being electron-rich, introduce a dipole moment into the otherwise nonpolar aromatic system. This fundamental change has significant consequences for the molecule's properties:

-

Electronic Properties: The introduction of the B-N bond significantly modulates the frontier molecular orbitals (HOMO and LUMO) of the aromatic system.[1][2][3] This alteration of the electronic landscape can tune the molecule's reactivity, charge transport characteristics, and photophysical behavior.[1][2][3]

-

Physicochemical Properties: BN/CC isosterism can influence a range of physicochemical properties crucial for drug development, including solubility, lipophilicity, and metabolic stability. The presence of the polar B-N bond can lead to altered intermolecular interactions, such as hydrogen bonding.

-

Biological Activity: By modifying the electronic and steric properties of a molecule, BN/CC isosterism can lead to novel biological activities or enhanced pharmacological profiles of existing drugs. This can manifest as improved target affinity, selectivity, or altered metabolism.

Impact on Physicochemical and Electronic Properties: A Quantitative Comparison

The substitution of a C=C bond with a B-N bond induces measurable changes in the electronic and photophysical properties of aromatic heterocycles. The following tables summarize key quantitative data comparing representative BN-arenes with their carbonaceous counterparts.

Table 1: Comparison of Electronic Properties of BN-Naphthalene Isomers

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Electrochemical Gap (eV) |

| Naphthalene | -7.41 | -1.95 | 5.46 |

| 1,2-BN-Naphthalene | -8.45 | -1.58 | 6.87 |

| 9,10-BN-Naphthalene | -8.42 | -1.29 | 7.13 |

| 1,9-BN-Naphthalene | -7.78 | -1.96 | 5.82 |

| 9,1-BN-Naphthalene | -7.44 | -1.71 | 5.73 |

Data sourced from experimental measurements (UV-photoelectron spectroscopy and cyclic voltammetry).[1][2][3]

Table 2: Comparison of Photophysical Properties of Phenanthrene and BN-Phenanthrene Isomers

| Compound | Absorption λmax (nm) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |

| Phenanthrene | 345 | 348, 364 | 0.13 |

| 9,10-BN-Phenanthrene (5a) | 344 | 347, 364 | 0.45 |

| 8,9-BN-Phenanthrene (6a) | 358 | 385, 406 | 0.58 |

Data obtained in cyclohexane solution.

Synthesis of BN-Aromatic Heterocycles

The synthesis of BN-arenes has evolved significantly, with several methodologies now available to access a range of BN-heterocyclic scaffolds. Key strategies include:

-

Ring-Closing Metathesis (RCM): This powerful method has been employed for the synthesis of monocyclic 1,2-azaborines.

-

Electrophilic Borylation: Intramolecular electrophilic borylation of substituted anilines and related compounds is a common strategy for constructing fused BN-polycyclic aromatic hydrocarbons.

-

Borylative Cyclization: This approach allows for the construction of multiple rings in a single step, providing an efficient route to complex BN-arenes.

The following diagram illustrates a general workflow for the synthesis of a 1,2-azaborine derivative.

Applications in Drug Discovery: BN/CC Isosteres as Kinase Inhibitors

The unique properties of BN-heterocycles make them attractive scaffolds for the design of novel therapeutic agents. One promising area is the development of kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a key regulator of inflammatory responses. Inhibitors of p38 MAPK have been pursued as potential treatments for inflammatory diseases. The introduction of BN/CC isosterism into known p38 MAPK inhibitor scaffolds can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

The following diagram depicts a simplified p38 MAPK signaling pathway and indicates the point of intervention for a hypothetical BN-isostere inhibitor.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of key BN-aromatic heterocycles.

General Procedure for the Synthesis of a Monocyclic this compound

This protocol describes a modular synthesis of multi-substituted 1,2-azaborines from readily available starting materials.

Materials:

-

Cyclopropyl imine derivative (1.0 equiv)

-

Dibromoborane derivative (1.1 equiv)

-

Zinc bromide (ZnBr₂) (10 mol%)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv)

-

Dry chlorobenzene

Procedure:

-

In a nitrogen-filled glovebox, charge an oven-dried 4 mL vial with the cyclopropyl imine (0.2 mmol, 1.0 equiv) and ZnBr₂ (4.5 mg, 0.02 mmol, 10 mol%).

-

Add dry chlorobenzene (1 mL).

-

Add the dibromoborane (0.22 mmol, 1.1 equiv).

-

Seal the vial tightly and stir the mixture on a preheated reaction block at 60-80 °C for 4 hours.

-

Cool the reaction to room temperature.

-

Add DBU (0.4 mmol, 2.0 equiv) to the reaction mixture.

-

Stir the reaction at room temperature for 12 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Synthesis of 9a,9-BN Anthracene via Intramolecular Electrophilic Borylation

This protocol outlines a three-step synthesis of the parental 9a,9-BN anthracene.

Step 1: Synthesis of 2-benzylpyridine precursor

-

This step typically involves a cross-coupling reaction, such as a Suzuki or Negishi coupling, between a 2-halopyridine and a benzyl organometallic reagent.

Step 2: Intramolecular Electrophilic Borylation Materials:

-

2-benzylpyridine precursor (1.0 equiv)

-

Boron tribromide (BBr₃) (1.2 equiv)

-

Aluminum chloride (AlCl₃) (2.0 equiv)

-

Dry dichloromethane (DCM)

Procedure:

-

Dissolve the 2-benzylpyridine precursor (1.0 mmol) in dry DCM (10 mL) under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add BBr₃ (1.2 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1 hour.

-

Add AlCl₃ (2.0 mmol) in one portion.

-

Heat the reaction mixture to reflux for 12 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of water.

-

Extract the mixture with DCM (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Step 3: Functionalization at the Boron Center Materials:

-

Crude borylated intermediate from Step 2

-

Grignard or organolithium reagent (e.g., MeMgBr, PhLi) (1.5 equiv)

-

Dry diethyl ether or THF

Procedure:

-

Dissolve the crude intermediate in dry diethyl ether under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the Grignard or organolithium reagent (1.5 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the mixture with diethyl ether (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the 9a,9-BN anthracene derivative.

Synthesis of a BN-Phenanthrene Derivative

This protocol describes an efficient synthesis of a BN-phenanthrene scaffold.

Materials:

-

Appropriately substituted biaryl precursor (e.g., 2-amino-2'-bromobiphenyl)

-

Boron trichloride (BCl₃) or other boron source

-

Base (e.g., triethylamine)

-

Palladium catalyst for subsequent functionalization (e.g., Pd(PPh₃)₄)

-

Dry toluene or other suitable solvent

Procedure:

-

Cyclization to form the BN-heterocycle:

-

Dissolve the biaryl precursor (1.0 equiv) and triethylamine (2.5 equiv) in dry toluene under an inert atmosphere.

-

Cool the solution to 0 °C and add the boron source (e.g., BCl₃, 1.2 equiv) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 12-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction, filter off any salts, and concentrate the filtrate.

-

Purify the crude product by column chromatography.

-

-

Functionalization (e.g., Suzuki Coupling):

-

To a solution of the B-chloro-BN-phenanthrene (1.0 equiv) and the desired boronic acid (1.5 equiv) in a suitable solvent mixture (e.g., toluene/ethanol/water), add a base (e.g., Na₂CO₃, 3.0 equiv) and the palladium catalyst (3-5 mol%).

-

Degas the mixture and heat to 80-100 °C for 12-24 hours.

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify by column chromatography to afford the functionalized BN-phenanthrene.

-

Conclusion

BN/CC isosterism represents a mature yet continually evolving strategy for the design of novel aromatic heterocycles with tailored properties. The ability to fine-tune electronic and physicochemical characteristics by the judicious placement of a B-N bond offers immense potential in both drug discovery and materials science. This guide has provided a foundational understanding of the principles of BN/CC isosterism, supported by quantitative data, synthetic methodologies, and a perspective on its application in targeting kinase signaling pathways. The detailed experimental protocols serve as a practical starting point for researchers venturing into this exciting field of heterocyclic chemistry. As synthetic methods become more sophisticated and our understanding of the structure-property relationships of BN-arenes deepens, the impact of this isosteric replacement strategy is poised to grow significantly.

References

A Technical Guide to Boron-Nitrogen Heterocycles: Fundamental Properties and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fundamental properties of boron-nitrogen (B-N) heterocycles, a fascinating class of compounds with significant potential in medicinal chemistry and materials science. By replacing a C=C bond with an isoelectronic B-N bond, these heterocyles, also known as azaborines, exhibit unique electronic, structural, and reactive properties distinct from their all-carbon counterparts. This guide provides a comprehensive overview of their synthesis, physicochemical characteristics, and applications in drug development, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their biological mechanisms of action.

Core Physicochemical Properties

The introduction of the polar B-N bond into an aromatic scaffold fundamentally alters the electronic landscape of the molecule, leading to distinct physicochemical properties. This section summarizes key quantitative data for representative B-N heterocycles.

Structural Parameters

The geometry of B-N heterocycles reflects a hybrid of covalent and dative bonding characteristics. X-ray crystallography has provided precise measurements of bond lengths and angles, offering insights into the degree of aromaticity and electronic delocalization.

| Compound Class | B–N Bond Length (Å) | B–C Bond Length (Å) | N–C Bond Length (Å) | Reference |

| 1,2-Azaborines | 1.413 - 1.45 | 1.496 - 1.51 | 1.37 | [1][2] |

| BN-Indoles | ~1.42 | ~1.50 | ~1.38 | [3] |

| Diazaboroles | 1.419 - 1.459 | - | - | [4] |

| BN-Anthracenes | ~1.43 | ~1.52 | ~1.39 | [5] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable tools for characterizing B-N heterocycles. The quadrupolar nature of the boron nucleus (¹¹B) often results in broad NMR signals, with chemical shifts that are highly sensitive to the coordination environment of the boron atom.

| Compound Class | ¹¹B NMR Chemical Shift (ppm) | Representative ¹H NMR Signals (ppm) | Representative ¹³C NMR Signals (ppm) | Reference |

| 1,2-Azaborines | 23 - 35 | 6.0 - 8.0 | 100 - 140 | [6] |

| Diazaboroles | 6 - 28 | 7.0 - 8.5 | 110 - 150 | [7][] |

| BN-Tryptophan Ester | 23.44 | 3.0 - 7.5 | 14 - 175 | [9] |

| Benzazaboroles | 6.1 - 8.4 | Aromatic: 7.0-8.0, Aliphatic: 3.0-4.5 | - | [] |

Photophysical Properties

Many B-N heterocycles exhibit interesting photophysical properties, including fluorescence with tunable emission wavelengths. The incorporation of the B-N unit can lead to significant shifts in absorption and emission spectra compared to their carbocyclic analogs, making them promising candidates for applications in bioimaging and as fluorescent probes.[10]

| Compound Class | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (Φ) | Reference |

| BN-Indoles | 282 - 297 | ~350 | - | [3][11][12][13][14] |

| BN-Anthracenes | 357 - 376 | 403 - 447 | 0.38 - 0.55 | [2][5] |

| Aza-BODIPYs | ~650 - 700 | 709 - 721 | 0.14 - 0.42 | [15][16] |

| BN-Polycyclic Aromatic Hydrocarbons | - | - | up to 0.99 | [17][18] |

Synthesis of Boron-Nitrogen Heterocycles

A variety of synthetic strategies have been developed to access the diverse range of B-N heterocyclic scaffolds. These methods often involve the construction of the B-N bond as a key step.

General Synthesis of 1,2-Azaborines

A common route to 1,2-azaborines involves a multi-step sequence starting from readily available precursors. The following is a representative protocol.[6][10][19]

Protocol:

-

Adduct Formation: Reaction of an appropriate allylborane with an allylamine derivative to form a B-N adduct.

-

Ring-Closing Metathesis (RCM): The di-allyl adduct undergoes RCM using a ruthenium-based catalyst (e.g., Grubbs' catalyst) to form the six-membered ring.

-

Oxidation/Aromatization: The resulting dihydro-azaborine is oxidized to the aromatic 1,2-azaborine using a suitable oxidizing agent, such as palladium on carbon (Pd/C).

-

Functionalization: The parent this compound can be further functionalized at the boron and nitrogen atoms. For example, a B-chloro derivative can be prepared, which serves as a versatile intermediate for the introduction of various substituents via nucleophilic substitution.[20]

Synthesis of BN-Tryptophan

The synthesis of BN-isosteres of natural biomolecules is a key strategy in drug design. The following protocol outlines the synthesis of a BN-analogue of the amino acid tryptophan.[19][21]

Protocol:

-

Electrophilic Aromatic Substitution (EAS): Regioselective EAS of a protected BN-indole with dimethyliminium chloride.

-

Alkylation and Displacement: The EAS product is methylated, followed by displacement with a silyl-ketene-acetal.

-

Deprotection: Removal of the protecting groups under aqueous acidic conditions to yield the BN-tryptophan ester.

-

Chiral Resolution and Hydrolysis: The racemic ester is resolved into its enantiomers by chiral HPLC, followed by basic hydrolysis to afford the final D- and L-BN-tryptophan.

Synthesis of Aza-BODIPY Dyes

Aza-BODIPY dyes are a class of B-N heterocycles with strong absorption and emission in the near-infrared region. Their synthesis typically involves a multi-step condensation and complexation sequence.[15][22]

Protocol:

-

Chalcone Synthesis: Claisen-Schmidt condensation of an acetophenone with a benzaldehyde to form a chalcone.

-

Michael Addition: Michael addition of nitromethane to the chalcone.

-

Aza-dipyrromethene Formation: Reaction of the nitro-adduct with ammonium acetate to form the aza-dipyrromethene core.

-

Boron Complexation: Final reaction with boron trifluoride etherate (BF₃·OEt₂) and a base (e.g., triethylamine) to form the aza-BODIPY dye.

Applications in Drug Development

The unique properties of B-N heterocycles make them attractive scaffolds for the development of novel therapeutic agents. Their ability to engage in unique interactions with biological targets has led to the discovery of potent and selective inhibitors of various enzymes.

Mechanism of Action: Proteasome Inhibition

B-N heterocycles, most notably the boronic acid-containing peptide, Bortezomib, have been successfully developed as proteasome inhibitors for the treatment of multiple myeloma.[23][24] The mechanism involves the reversible inhibition of the 26S proteasome, a key component of the ubiquitin-proteasome pathway responsible for the degradation of cellular proteins.

Caption: Inhibition of the Ubiquitin-Proteasome Pathway by a Boron-Nitrogen Heterocycle.

Mechanism of Action: Kinase Inhibition

B-N heterocycles are also being explored as inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. The PI3K/AKT/mTOR pathway is a critical signaling cascade that controls cell growth, proliferation, and survival, and is a major target for cancer therapy.

Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway by a BN-Heterocycle Kinase Inhibitor.

Experimental Workflow for Biological Evaluation

The preclinical evaluation of novel B-N heterocycles as potential drug candidates involves a systematic workflow of in vitro and cell-based assays.

Caption: Experimental Workflow for the Biological Evaluation of BN-Heterocycles.

Protocol for Antibacterial Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined to assess the potency of a novel compound against various bacterial strains.[9]

Protocol:

-

Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the B-N heterocycle in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension.

-

Incubation: Incubate the plate at the optimal temperature and time for the specific bacterial strain.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol for Cell Viability Assay (MTT Assay)

Cell viability assays are crucial for determining the cytotoxic effects of potential anticancer compounds.[22][25][26]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the B-N heterocycle for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

Boron-nitrogen heterocycles represent a versatile and promising class of compounds with tunable physicochemical properties and significant potential in drug discovery. Their unique electronic nature, arising from the B-N/C-C isosterism, provides a powerful strategy for the design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The detailed experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to exploring the full potential of these remarkable molecules. Continued investigation into the synthesis, properties, and biological activities of B-N heterocycles is poised to deliver the next generation of innovative medicines and advanced materials.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Frontiers | On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays [frontiersin.org]

- 4. Crystal structure and Hirshfeld surface analysis of triazatriborinotris[1,3,2]benzodiazaborole acetone disolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Modular synthesis of 1,2-azaborines via ring-opening BN-isostere benzannulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. benchchem.com [benchchem.com]

- 23. Bortezomib - Wikipedia [en.wikipedia.org]

- 24. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

spectroscopic characterization of 1,2-azaborine

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Azaborine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Azaborines are a class of aromatic heterocycles that are isoelectronic and isostructural with benzene, where a C=C unit is replaced by a B-N group.[1][2] This substitution imparts unique electronic and photophysical properties, making them promising candidates in medicinal chemistry and materials science.[2][3] As isosteres of arenes, 1,2-azaborines can diversify existing structural motifs, potentially expanding the chemical space for drug discovery.[4] A thorough understanding of their spectroscopic characteristics is paramount for their identification, characterization, and the rational design of novel derivatives. This guide provides a comprehensive overview of the key spectroscopic techniques used to characterize the core this compound scaffold.

Spectroscopic Characterization

The aromatic nature and the presence of boron and nitrogen heteroatoms in the this compound ring lead to distinct spectroscopic signatures.

UV-Visible (UV-Vis) and UV-Photoelectron Spectroscopy (UV-PES)

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The parent 1,2-dihydro-1,2-azaborine exhibits a lowest energy absorption maximum (λmax) at 269 nm.[3][5] This is slightly red-shifted compared to benzene (255 nm), indicating a smaller HOMO-LUMO gap in this compound.[2][3]

UV-PES is a powerful technique for determining the ionization energies of molecules, offering a detailed picture of the electronic structure.[3] A combined UV-PES and computational approach has been instrumental in analyzing the electronic structure of this compound and its derivatives.[2][3] The first ionization energy of 1,2-dihydro-1,2-azaborine is 8.6 eV, which is lower than that of benzene (9.25 eV), signifying a higher energy HOMO.[3]

| Compound | First Ionization Energy (eV) | λmax (nm) |

| 1,2-Dihydro-1,2-azaborine | 8.6 | 269 |

| Benzene | 9.25 | 255 |

| Toluene | 8.83 | 262 |

| N-Me-1,2-BN-toluene | 8.45 | 278 |

| N-Me-1,3-BN-toluene | 8.0 | 297 |

| Data sourced from a combined UV-PES and computational study.[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H, 11B, and 13C NMR spectroscopy are essential for the structural elucidation of 1,2-azaborines. The chemical shifts are influenced by the electron distribution within the aromatic ring. For substituted 1,2-azaborines, the specific chemical shifts will vary depending on the nature and position of the substituents. For example, a B-OTf substituted this compound was characterized by 1H, 11B, and 13C NMR spectroscopy.[1]

| Nucleus | Description |

| 1H NMR | Provides information on the protons attached to the carbon and nitrogen atoms of the ring. |

| 11B NMR | A key technique for characterizing boron-containing compounds. The chemical shift is sensitive to the coordination environment of the boron atom. |

| 13C NMR | Reveals the chemical environment of the carbon atoms in the this compound ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. In a matrix isolation study of 1,2-dihydro-1,2-azaborine, the B=N stretching vibration was observed at 1540.1 and 1543.4 cm-1.[6] Other significant bands include B-H, C-H, and N-H bending modes.[6]

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of 1,2-azaborines, confirming their elemental composition. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for the definitive identification of newly synthesized compounds.[5]

Experimental Protocols

Synthesis of 1,2-Dihydro-1,2-azaborine

A multi-step synthesis for the parent 1,2-dihydro-1,2-azaborine has been reported, which involves a ring-closing metathesis reaction as a key step.[7] A general protocol for the synthesis of N-H-B-ethyl-1,2-azaborine is outlined below, which involves a five-step sequence.[4]

Step 1: Preparation of N-allyl-N-TBS-B-allyl chloride adduct In a glove box, triallylborane is dissolved in dichloromethane in an oven-dried round-bottom flask.[4] The solution is cooled, and a solution of N-allyl-N-(tert-butyldimethylsilyl)amine in dichloromethane is added dropwise.[4] The reaction mixture is stirred and then the solvent is removed under vacuum to yield the product.[4]

Step 2: Preparation of N-TBS-B-Cl ring-closed product The N-allyl-N-TBS-B-allyl chloride adduct is dissolved in toluene in an oven-dried round-bottom flask in a glove box.[4] The flask is equipped with a condenser and heated.[4]

Step 3: Preparation of N-TBS-B-Cl-1,2-azaborine To the solution from the previous step, palladium on carbon is added.[4] The reaction is monitored by 11B NMR.[4]

Step 4 & 5: Synthesis of N-H-B-ethyl-1,2-azaborine Further steps involve the substitution at the boron atom and deprotection of the nitrogen atom to yield the final product.[4]

Spectroscopic Measurements

-

UV-Vis Spectroscopy: Spectra are typically recorded on a spectrophotometer using a suitable solvent like dichloromethane.[1]

-

UV-Photoelectron Spectroscopy: Gas-phase He I photoelectron spectra are recorded to determine ionization energies.[3]

-

NMR Spectroscopy: Spectra are recorded on a spectrometer at appropriate frequencies for each nucleus (e.g., 1H, 11B, 13C). Deuterated solvents such as CD2Cl2 are used.[1]

-

IR Spectroscopy: Spectra can be recorded on an FTIR spectrometer, with the sample prepared as a thin film or in a suitable matrix for matrix isolation studies.[1][6]

-

Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often using electron impact (EI) ionization.[3]

Visualizations

References

- 1. This compound Cations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Azaborine - Wikipedia [en.wikipedia.org]

- 3. UV-Photoelectron Spectroscopy of 1,2- and 1,3-Azaborines: A Combined Experimental and Computational Electronic Structure Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2-Azaborines and the Preparation of Their Protein Complexes with T4 Lysozyme Mutants [jove.com]

- 5. Recent Advances in Azaborine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photoisomerization of 1,2-Dihydro-1,2-Azaborine – A Matrix Isolation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2-Dihydro-1,2-azaborine - Wikipedia [en.wikipedia.org]

The Genesis of BN Aromatics: A Technical Guide to Dewar's Pioneering Syntheses

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the seminal work of Michael J. S. Dewar and his collaborators in the late 1950s and early 1960s, which laid the foundation for the field of boron-nitrogen (BN) containing aromatic compounds. These pioneering studies demonstrated the isoelectronic and isosteric relationship between a C=C bond and a B-N group, opening a new frontier in heterocyclic chemistry with significant implications for materials science and drug development. This document provides a detailed overview of the initial syntheses of key BN-aromatic systems, including experimental protocols and quantitative data, presented in a format amenable to contemporary research standards.

Synthesis of 10,9-Borazarophenanthrene Derivatives

One of the earliest successes in Dewar's exploration of BN-aromatics was the synthesis of the 10,9-borazarophenanthrene system, an isostere of phenanthrene. The general approach involved the cyclization of an aminobiphenyl derivative followed by functionalization at the boron center.

General Synthetic Pathway

The synthesis commences with the formation of a B-N bond through the reaction of 2-aminobiphenyl with a boron trihalide, followed by cyclization. The resulting B-halo-10,9-borazarophenanthrene can then be converted to a variety of derivatives.

Experimental Protocols

Synthesis of 10-Chloro-10,9-borazarophenanthrene: A solution of 2-aminobiphenyl in an inert solvent (e.g., benzene) is treated with an equimolar amount of boron trichloride at room temperature. The resulting intermediate, 2-(dichloroboryl)aminobiphenyl, is then heated at reflux to effect cyclization, yielding 10-chloro-10,9-borazarophenanthrene.

Synthesis of 10-Hydroxy-10,9-borazarophenanthrene: The 10-chloro derivative is carefully hydrolyzed with water or aqueous base to afford 10-hydroxy-10,9-borazarophenanthrene.

Synthesis of 10-Alkyl/Aryl-10,9-borazarophenanthrene: Treatment of 10-chloro-10,9-borazarophenanthrene with a Grignard reagent (e.g., methylmagnesium iodide or phenylmagnesium bromide) in an ethereal solvent provides the corresponding 10-alkyl or 10-aryl derivative.

Synthesis of 10,9-Borazarophenanthrene: The parent 10,9-borazarophenanthrene can be obtained by the reduction of 10-hydroxy-10,9-borazarophenanthrene with a reducing agent such as lithium aluminum hydride.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various 10,9-borazarophenanthrene derivatives as described in Dewar's early work.

| Compound | Starting Material | Reagents | Yield (%) |

| 10-Chloro-10,9-borazarophenanthrene | 2-Aminobiphenyl | BCl₃ | Good |

| 10-Hydroxy-10,9-borazarophenanthrene | 10-Chloro-10,9-borazarophenanthrene | H₂O | Good |

| 10-Methyl-10,9-borazarophenanthrene | 10-Chloro-10,9-borazarophenanthrene | CH₃MgI | Good |

| 10-Phenyl-10,9-borazarophenanthrene | 10-Chloro-10,9-borazarophenanthrene | C₆H₅MgBr | Good |

| 10,9-Borazarophenanthrene | 10-Hydroxy-10,9-borazarophenanthrene | LiAlH₄ | Good |

Note: The original publications often reported qualitative yields (e.g., "good" or "quantitative") rather than specific percentages.

Synthesis of 2,1-Borazaronaphthalene Derivatives

Dewar's group also pioneered the synthesis of the 2,1-borazaronaphthalene system, an isostere of naphthalene. The synthetic strategy is analogous to that of the borazarophenanthrene series, starting from a substituted aminostyrene.

General Synthetic Pathway

The synthesis involves the reaction of 2-amino-trans-stilbene with boron trichloride, followed by cyclization and subsequent functionalization at the boron atom.

Experimental Protocols

Synthesis of 2-Chloro-2,1-borazaronaphthalene: 2-Amino-trans-stilbene is reacted with boron trichloride in an inert solvent. The resulting adduct is heated to induce cyclization and elimination of hydrogen chloride, affording 2-chloro-2,1-borazaronaphthalene.

Synthesis of 2-Hydroxy-2,1-borazaronaphthalene: Hydrolysis of the 2-chloro derivative yields 2-hydroxy-2,1-borazaronaphthalene.

Synthesis of 2-Alkyl/Aryl-2,1-borazaronaphthalene: Reaction of 2-chloro-2,1-borazaronaphthalene with a suitable Grignard reagent provides the corresponding 2-substituted derivatives.

Synthesis of 2,1-Borazaronaphthalene: The parent 2,1-borazaronaphthalene is obtained via the reduction of 2-hydroxy-2,1-borazaronaphthalene with lithium aluminum hydride.

Quantitative Data

The following table summarizes the reported yields for the synthesis of various 2,1-borazaronaphthalene derivatives from Dewar's initial studies.

| Compound | Starting Material | Reagents | Yield (%) |

| 2-Chloro-2,1-borazaronaphthalene | 2-Amino-trans-stilbene | BCl₃ | Good |

| 2-Hydroxy-2,1-borazaronaphthalene | 2-Chloro-2,1-borazaronaphthalene | H₂O | Good |

| 2-Methyl-2,1-borazaronaphthalene | 2-Chloro-2,1-borazaronaphthalene | CH₃MgI | Good |

| 2-Phenyl-2,1-borazaronaphthalene | 2-Chloro-2,1-borazaronaphthalene | C₆H₅MgBr | Good |

| 2,1-Borazaronaphthalene | 2-Hydroxy-2,1-borazaronaphthalene | LiAlH₄ | Good |

Dehydrogenation Route to 10,9-Borazaronaphthalene

An alternative and significant route to a BN-naphthalene isomer was the dehydrogenation of a saturated precursor, 9-aza-10-boradecalin. This method provided strong evidence for the aromatic stability of the resulting 10,9-borazaronaphthalene.

Synthetic Workflow

Experimental Protocol

9-Aza-10-boradecalin is heated with a dehydrogenation catalyst, such as palladium on carbon (Pd/C), at elevated temperatures (e.g., >200 °C) to yield 10,9-borazaronaphthalene. The product can be purified by sublimation.

Quantitative Data

| Product | Starting Material | Conditions | Yield (%) |

| 10,9-Borazaronaphthalene | 9-Aza-10-boradecalin | Pd/C, Heat | Not specified |

Conclusion

The initial syntheses of BN-containing aromatics by M. J. S. Dewar and his team were landmark achievements that established a new class of heteroaromatic compounds. The methodologies they developed, centered around the cyclization of aminobiphenyl and aminostilbene derivatives and the dehydrogenation of saturated precursors, provided the first access to these novel molecular architectures. While the early reports often lacked precise quantitative data by modern standards, they unequivocally demonstrated the viability of synthesizing stable aromatic systems in which a C=C unit is replaced by a B-N group. This foundational work has inspired decades of research into the synthesis, properties, and applications of BN-aromatics, a field that continues to be of great interest to the scientific community.

Unveiling the Aromatic Landscape of 1,2-Azaborine: A Technical Guide to Bond Delocalization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fascinating world of 1,2-azaborine, a boron-nitrogen containing heterocycle that serves as an isostere of benzene. We delve into the core principles of its bond delocalization and aromaticity, presenting a comprehensive overview of the experimental and computational evidence that substantiates its unique electronic structure. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry, providing both foundational knowledge and detailed procedural insights.

Evidence for Bond Delocalization and Aromaticity

The replacement of a C=C bond in benzene with an isoelectronic B-N unit gives rise to this compound, a molecule that retains significant aromatic character.[1] This aromaticity is a consequence of the delocalization of π-electrons around the six-membered ring, a feature that has been extensively studied through a combination of experimental and computational methods. Unlike its all-carbon analogue, this compound exhibits a notable dipole moment (approximately 2.1 D), rendering it more polar and often leading to improved aqueous solubility, a desirable property in drug development.[2]

Spectroscopic and Calorimetric Evidence

Spectroscopic analyses provide compelling evidence for the aromatic nature of this compound. The UV/vis spectrum of 1,2-dihydro-1,2-azaborine displays a lowest energy absorption at 269 nm, which is comparable to the α-band of benzene at 255 nm, indicating a similar π-electron system.[3] Furthermore, ¹H NMR spectroscopy reveals downfield chemical shifts for the protons attached to the azaborine ring, a characteristic feature of aromatic compounds arising from the shielding effects of the ring current.[4]

A quantitative measure of aromaticity is the resonance stabilization energy (RSE), which has been experimentally determined for a this compound derivative through reaction calorimetry. By comparing the heat of hydrogenation of the aromatic this compound with that of its non-aromatic precursors, the RSE was found to be 16.6 ± 1.3 kcal/mol.[5] While this is less than that of benzene (approximately 36 kcal/mol), it provides strong quantitative evidence for substantial aromatic stabilization.[4]

Crystallographic and Computational Insights

X-ray crystallography has been instrumental in providing direct structural evidence for bond delocalization in this compound.[6] The crystal structures of this compound derivatives reveal bond lengths that are intermediate between those of typical single and double bonds, a hallmark of an aromatic system. For instance, upon oxidation of a "pre-aromatic" precursor to an aromatic this compound, a lengthening of the formal C=C and B=N bonds and a shortening of the formal C-C single bonds are observed.[4]

Computational chemistry has further solidified our understanding of this compound's aromaticity. Aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA), have been calculated for this compound. These studies consistently show that this compound possesses a significant degree of aromaticity, placing it between the highly aromatic benzene and the less aromatic borazine.[7][8]

Quantitative Data on this compound and Related Compounds

The following tables summarize key quantitative data that underscore the bond delocalization and aromatic character of this compound.

Table 1: Comparison of Key Bond Lengths (Å)

| Bond | This compound Derivative (Aromatic) | "Pre-aromatic" Precursor | Benzene |

| B–N | ~1.42 - 1.45[4] | Shorter | - |

| B–C | ~1.50 - 1.51[4] | Longer | - |

| N–C | ~1.37[4] | Longer | - |

| C3–C4 | ~1.39 - 1.41[9] | Shorter (C=C) | 1.39 |

| C4–C5 | ~1.39 - 1.41[9] | Longer (C-C) | 1.39 |

| C5–C6 | ~1.39 - 1.41[9] | Shorter (C=C) | 1.39 |

Table 2: Aromaticity Indices and Resonance Stabilization Energy

| Compound | NICS(1)zz (ppm) | HOMA | Resonance Stabilization Energy (kcal/mol) |

| Benzene | -29.3 | ~1 | ~36 |

| This compound | -21.1 to -25.2 | ~0.8 | 16.6 ± 1.3 (for a derivative)[5] |

| Borazine | Lower than this compound | Lower | Lower |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound.

Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional atomic structure and bond lengths of this compound derivatives.

Methodology:

-